molecular formula C8H6N4 B13610845 4-Azido-2-methylbenzonitrile

4-Azido-2-methylbenzonitrile

Cat. No.: B13610845
M. Wt: 158.16 g/mol
InChI Key: GFVIHTZCBOVQRF-UHFFFAOYSA-N
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Description

4-Azido-2-methylbenzonitrile is a chemical compound composed of nitrogen, carbon, and hydrogen with the chemical formula C8H6N4. This compound contains an azide group, making it highly reactive and useful in various scientific experiments. The presence of the azide group imparts unique properties to the compound, making it a valuable reagent in organic synthesis and other applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the azidonation of 2-methylbenzonitrile using azidotrimethylsilane (TMSN3) in the presence of a catalyst such as copper(II) triflate (Cu(OTf)2) . The reaction is carried out under mild conditions, often at room temperature, to yield the desired product.

Industrial Production Methods

Industrial production of 4-Azido-2-methylbenzonitrile may involve similar synthetic routes but on a larger scale. The use of continuous-flow reactors and recyclable catalysts can enhance the efficiency and scalability of the process . Safety measures are crucial due to the highly reactive nature of azides.

Chemical Reactions Analysis

Types of Reactions

4-Azido-2-methylbenzonitrile undergoes various types of chemical reactions, including:

    Substitution Reactions: The azide group can be substituted with other functional groups under appropriate conditions.

    Cycloaddition Reactions: The azide group can participate in [3+2] cycloaddition reactions to form triazoles.

    Reduction Reactions: The azide group can be reduced to an amine group using reducing agents such as triphenylphosphine (PPh3).

Common Reagents and Conditions

    Substitution Reactions: Reagents such as alkyl halides or tosylates in the presence of a base.

    Cycloaddition Reactions: Catalysts such as copper(I) iodide (CuI) and solvents like dimethyl sulfoxide (DMSO).

    Reduction Reactions: Reducing agents like triphenylphosphine (PPh3) and solvents like tetrahydrofuran (THF).

Major Products Formed

    Substitution Reactions: Various substituted benzonitriles.

    Cycloaddition Reactions: Triazole derivatives.

    Reduction Reactions: 2-methylbenzonitrile amine derivatives.

Scientific Research Applications

4-Azido-2-methylbenzonitrile has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of triazoles through cycloaddition reactions.

    Biology: Employed in bioconjugation techniques to label biomolecules with azide groups for imaging and tracking.

    Medicine: Investigated for its potential in drug discovery and development, particularly in the synthesis of bioactive compounds.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 4-Azido-2-methylbenzonitrile primarily involves the reactivity of the azide group. . This reaction is highly efficient and selective, making it a valuable tool in various applications. The molecular targets and pathways involved depend on the specific context in which the compound is used, such as bioconjugation or drug synthesis.

Comparison with Similar Compounds

Similar Compounds

    4-Azidobenzonitrile: Similar structure but lacks the methyl group.

    2-Azido-4-methylbenzonitrile: Similar structure with different positioning of the azide group.

    4-Azido-2-fluorobenzonitrile: Contains a fluorine atom instead of a methyl group.

Uniqueness

4-Azido-2-methylbenzonitrile is unique due to the presence of both the azide and methyl groups, which can influence its reactivity and properties. The methyl group can provide steric hindrance and electronic effects that differentiate it from other azido compounds .

Properties

Molecular Formula

C8H6N4

Molecular Weight

158.16 g/mol

IUPAC Name

4-azido-2-methylbenzonitrile

InChI

InChI=1S/C8H6N4/c1-6-4-8(11-12-10)3-2-7(6)5-9/h2-4H,1H3

InChI Key

GFVIHTZCBOVQRF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)N=[N+]=[N-])C#N

Origin of Product

United States

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